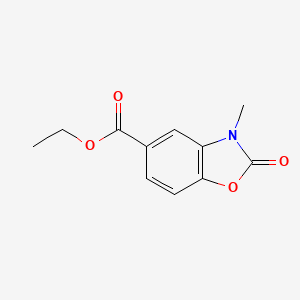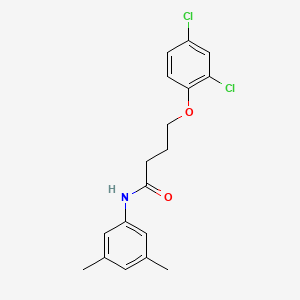
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most popular herbicides in the world. Dicamba is a selective herbicide, which means it only targets certain types of weeds while leaving crops unharmed.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and transported to the growing points, where it interferes with the production of auxins, which are hormones that regulate plant growth. This leads to abnormal growth and eventually, the death of the plant.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to slow down, leading to stunted growth. It can also cause the leaves to curl and become distorted. In addition, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can affect the photosynthetic process, leading to reduced chlorophyll production and decreased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is its effectiveness against a wide range of broadleaf weeds. It is also relatively easy to apply and has a low risk of leaching into groundwater. However, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can be toxic to non-target plants and can have negative effects on soil microorganisms. In addition, the use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can lead to the development of herbicide-resistant weeds, which can be difficult to control.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide. One area is the development of new formulations that are more effective and have fewer negative effects on the environment. Another area is the study of the long-term effects of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide on soil health and biodiversity. Additionally, research could be conducted on the potential use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide in combination with other herbicides to reduce the risk of herbicide-resistant weeds. Finally, the development of new methods for the synthesis of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is a synthetic herbicide that has been widely used in agriculture for several decades. It is effective against a wide range of broadleaf weeds and has been extensively studied for its herbicidal properties. 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide works by disrupting the growth and development of plants and has a range of biochemical and physiological effects on plants. While 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has several advantages, such as its effectiveness and ease of application, it also has limitations, such as its potential negative effects on non-target plants and soil microorganisms. Future research could focus on the development of new formulations, the study of long-term effects, the potential use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide in combination with other herbicides, and the development of new synthesis methods.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is commonly used in combination with other herbicides, such as glyphosate, to increase its effectiveness. In addition to its use in agriculture, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is also used in research to study the effects of herbicides on plant physiology and ecology.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-8-13(2)10-15(9-12)21-18(22)4-3-7-23-17-6-5-14(19)11-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHZGRIPHYIITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4854356.png)
![1,3-dimethyl-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854360.png)
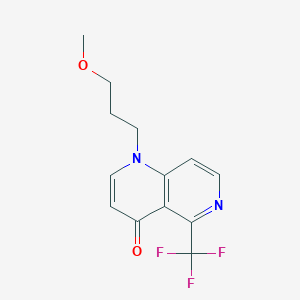
![methyl 7-methyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4854372.png)
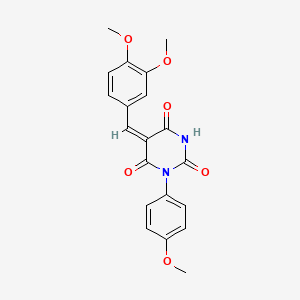
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4854390.png)
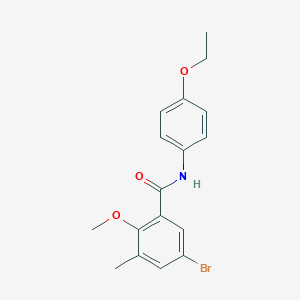
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)
![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
